molecular formula C16H20N2O2 B7468875 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid

1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid

Cat. No.: B7468875
M. Wt: 272.34 g/mol
InChI Key: HIAVFPFRGJGYMF-UHFFFAOYSA-N
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Description

1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid is a compound that features a benzimidazole moiety fused with a cyclohexane ring. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Mechanism of Action

The mechanism of action of 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit enzymes and disrupt cellular processes, leading to their biological effects . The exact pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Uniqueness

1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid is unique due to its specific combination of a benzimidazole moiety with a cyclohexane ring, which imparts distinct chemical and biological properties . This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)-4-methylcyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11-6-8-16(9-7-11,15(19)20)10-14-17-12-4-2-3-5-13(12)18-14/h2-5,11H,6-10H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAVFPFRGJGYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(CC2=NC3=CC=CC=C3N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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